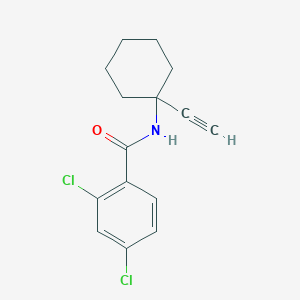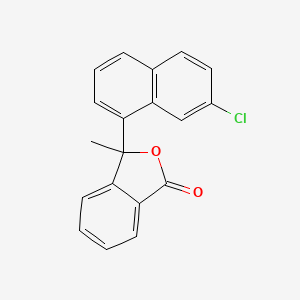
3-(7-Chloronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(7-Chloronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3H)-one is a complex organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a chloronaphthalene moiety attached to a benzofuran ring, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Chloronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of 7-chloronaphthalene with an appropriate acyl chloride, followed by cyclization to form the benzofuran ring. The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl3) as a catalyst, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(7-Chloronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chloronaphthalene moiety.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
3-(7-Chloronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(7-Chloronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
- 3-(7-Bromonaphthalen-1-yl)-3-methyl-2-benzofuran-1(3H)-one
- 3-(7-Iodonaphthalen-1-yl)-3-methyl-2-benzofuran-1(3H)-one
- 3-(7-Fluoronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3H)-one
Uniqueness
3-(7-Chloronaphthalen-1-yl)-3-methyl-2-benzofuran-1(3H)-one is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to its bromine, iodine, or fluorine analogs. The chlorine atom can participate in specific interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s overall properties and applications.
特性
CAS番号 |
60786-53-0 |
|---|---|
分子式 |
C19H13ClO2 |
分子量 |
308.8 g/mol |
IUPAC名 |
3-(7-chloronaphthalen-1-yl)-3-methyl-2-benzofuran-1-one |
InChI |
InChI=1S/C19H13ClO2/c1-19(16-7-3-2-6-14(16)18(21)22-19)17-8-4-5-12-9-10-13(20)11-15(12)17/h2-11H,1H3 |
InChIキー |
VEYAOYHQVUTHDY-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C(=O)O1)C3=CC=CC4=C3C=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-5-{1-[(prop-2-yn-1-yl)oxy]ethoxy}pent-3-yn-2-ol](/img/structure/B14622020.png)
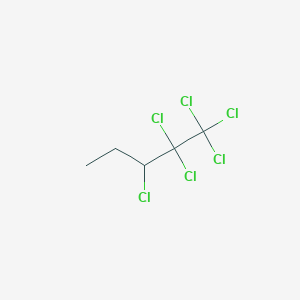
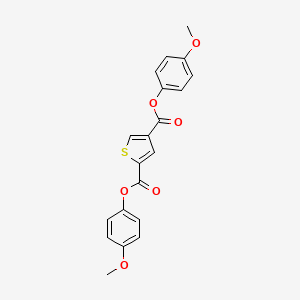
![Dimethyl 9-oxo-9H-pyrrolo[1,2-a]indole-1,2-dicarboxylate](/img/structure/B14622033.png)
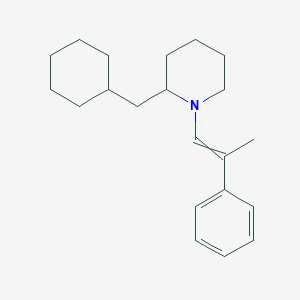
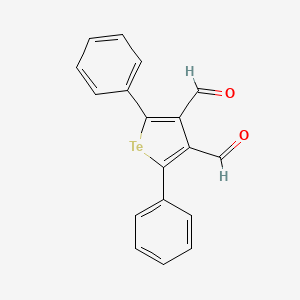
![1-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14622055.png)
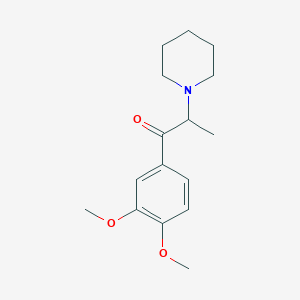
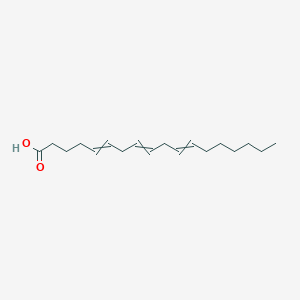
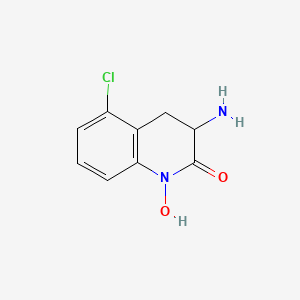
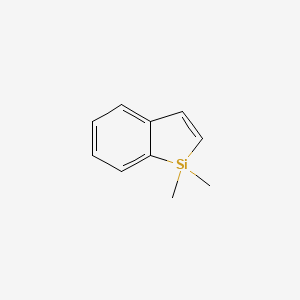
![5-[4-(2-Phenylethenyl)phenyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14622078.png)
